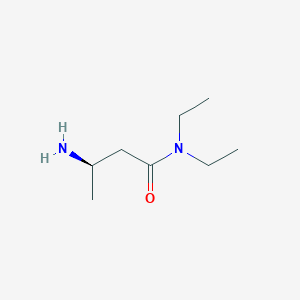

(R)-3-amino-N,N-diethylbutanamide

Description

(R)-3-amino-N,N-diethylbutanamide is a chiral molecule that belongs to the class of β-amino amides. While specific research focused exclusively on this compound is limited, its structural features suggest considerable potential in various areas of organic synthesis, particularly in the construction of complex, biologically active compounds. The presence of a stereogenic center at the third carbon position, combined with the amide functionality, makes it a valuable synthon for introducing chirality and specific functional groups into a target molecule.

Chiral β-amino amides are a crucial class of compounds in advanced organic synthesis due to their prevalence in a wide array of natural products and pharmaceuticals. The defining feature of these molecules is the presence of an amino group at the β-position relative to the carbonyl group of the amide. This arrangement provides a unique structural motif that is a key component of many biologically active compounds, including peptides and alkaloids.

The stereochemistry of β-amino amides is of paramount importance, as the biological activity of a chiral molecule is often dependent on its specific enantiomeric form. The (R)-configuration at the stereocenter of this compound dictates a specific three-dimensional arrangement of its substituents, which can influence its interactions with other chiral molecules and its performance in asymmetric reactions. Chiral β-amino amides can act as valuable intermediates, enabling the synthesis of enantiomerically pure β-amino acids, β-lactams, and 1,3-amino alcohols, which are important scaffolds in medicinal chemistry. Furthermore, they can serve as chiral ligands or organocatalysts in a variety of enantioselective transformations. chiralen.com

The molecular structure of this compound consists of a four-carbon chain with a primary amino group at the third position and a diethylamide group at the first position. The chirality of the molecule is centered at the carbon atom bearing the amino group.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (3R)-3-amino-N,N-diethylbutanamide |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| CAS Number | 2271890-16-3 |

| Chiral Center | C3 (R-configuration) |

A plausible and common synthetic precursor for this compound is (R)-3-aminobutanoic acid . This chiral starting material can be converted to the target amide through a standard amidation reaction with diethylamine (B46881). This process typically involves the activation of the carboxylic acid group of (R)-3-aminobutanoic acid using a suitable coupling agent, followed by the nucleophilic attack of diethylamine to form the amide bond.

Table 2: Potential Synthetic Precursors

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| (R)-3-aminobutanoic acid | CH₃CH(NH₂)CH₂COOH | Provides the chiral backbone of the final molecule. |

Enantioselective chemical transformations are reactions that produce one enantiomer of a chiral product in excess over the other. The development of new methods to achieve high enantioselectivity is a central theme in modern organic synthesis. Chiral molecules like this compound can play a significant role in this field in several ways.

Firstly, as a chiral building block, it can be incorporated into a larger molecule, thereby introducing a specific stereocenter. This is a fundamental strategy in the total synthesis of complex natural products and pharmaceuticals.

Secondly, derivatives of this compound could potentially be used as chiral auxiliaries . A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. The structural features of this compound, particularly the combination of the amino and amide groups, suggest its potential for development into such a directing group.

Finally, there is growing interest in the use of small organic molecules as catalysts in enantioselective reactions, a field known as organocatalysis . Chiral amines and amides are prominent classes of organocatalysts. It is conceivable that this compound or its derivatives could be employed as organocatalysts for various transformations, such as aldol (B89426) reactions, Michael additions, or Mannich reactions, by leveraging the basicity of the amino group and the hydrogen-bonding capabilities of the amide.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-N,N-diethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-4-10(5-2)8(11)6-7(3)9/h7H,4-6,9H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZARMKJENJIAB-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C[C@@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure R 3 Amino N,n Diethylbutanamide

Asymmetric Synthesis Strategies and Development

Asymmetric synthesis strategies for (R)-3-amino-N,N-diethylbutanamide are broadly categorized into approaches that use chiral auxiliaries to direct a reaction and those that employ chiral reagents or catalysts to influence the stereochemical outcome. These strategies are fundamental in establishing the critical stereocenter at the C3 position of the butanamide backbone.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is widely employed in the early phases of drug development due to its reliability and versatility. wikipedia.org Common examples of chiral auxiliaries include oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. wikipedia.orgsigmaaldrich.com

The economic viability and sustainability of a synthetic route are significantly enhanced by the ability to recycle the source of chirality. Recyclable chiral auxiliaries are designed to be easily removed from the product and recovered with high efficiency, making them suitable for large-scale synthesis. researchgate.netresearchgate.net For the synthesis of chiral amino acids and their derivatives, auxiliaries such as (S)-2-[(N-alkylprolyl)amino]benzophenones have been used in conjunction with metal ions like Ni(II) to form complexes that guide alkylation reactions. researchgate.net After the reaction, the auxiliary can be recovered through acidic hydrolysis. researchgate.net This approach simplifies experimental procedures and leads to high chemical yields, making it attractive for multi-gram scale preparations. researchgate.net

Table 1: Comparison of Chiral Auxiliary Features

| Auxiliary Type | Key Feature | Advantage in Synthesis |

|---|---|---|

| Proline-based ligands | Forms diastereomeric metal complexes | Enables separation and recovery for retroracemization procedures. researchgate.net |

| Pseudoephenamine | Forms crystalline amide derivatives | Facilitates purification and improves diastereoselectivity, especially in forming quaternary centers. nih.gov |

Imines and their derivatives are common precursors for the synthesis of amines. In the context of producing this compound, an imine intermediate can be subjected to a nucleophilic addition or reduction where a chiral auxiliary directs the stereochemical outcome. N-tert-butanesulfinamide is a particularly effective chiral auxiliary for this purpose. nih.govresearchgate.net An N-tert-butanesulfinyl ketimine, formed from a ketone precursor, can be reduced with high diastereoselectivity. nih.govresearchgate.net The sulfinyl group coordinates with the reducing agent, directing the hydride delivery to one face of the C=N double bond, thereby establishing the desired stereocenter.

The choice of reducing agent is critical for achieving high diastereoselectivity. L-Selectride has been shown to be highly effective in the reduction of N-tert-butanesulfinyl ketimine esters, providing access to α-amino acids in high yields. nih.gov The stereochemical outcome is dependent on the configuration of the sulfinamide auxiliary, allowing for the preparation of either enantiomer of the target amine. nih.gov

Table 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Imines

| Substrate Type | Reagent | Key Outcome | Reference |

|---|---|---|---|

| N-tert-butanesulfinyl ketimine ester | L-Selectride | Highly regio- and diastereoselective reduction to form α-amino acids. | nih.gov |

Chiral Reagent-Controlled Synthetic Pathways

An alternative to using chiral auxiliaries is the use of chiral reagents or catalysts. In this approach, the chirality resides in the reagent effecting the transformation or in a catalyst that influences the reaction environment, rather than being temporarily attached to the substrate.

The asymmetric reduction of a prochiral ketone is a direct and efficient method for establishing a chiral alcohol center, which can then be converted to the corresponding amine. Reagents prepared from borane (B79455) and chiral amino alcohols have proven effective for the enantioselective reduction of various ketones. rsc.org For instance, using α,α-diphenyl β-amino alcohols as the chiral ligand for the borane reagent can yield products with very high enantiomeric excess (ca. 90% ee). rsc.org

Similarly, reductive amination, where a ketone is converted directly to an amine in the presence of an amine source and a reducing agent, can be rendered enantioselective by using a chiral catalyst. Monoterpene-based aminodiols, for example, have been synthesized and used as chiral catalysts in related transformations. nih.gov The reduction of a suitable β-keto amide precursor to this compound could be achieved using such a chiral reducing agent, where the stereochemistry of the reagent dictates the configuration of the final product.

Table 3: Examples of Enantioselective Reductions

| Ketone Type | Chiral Reagent/Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Aromatic & Aliphatic Ketones | Borane with (2S,3R)-(–)-2-amino-3-methyl-1,1 -diphenylpentanol | ~90% | rsc.org |

| Benzaldehyde | Diethylzinc with monoterpene-based aminodiols | Up to 94% | nih.gov |

Transition metal catalysis, particularly with palladium, offers powerful tools for stereoselective bond formation. nih.gov Chiral ligands are used to create a chiral catalytic environment that forces the reaction to proceed with high enantioselectivity. While direct palladium-catalyzed synthesis of this compound is not widely documented, related methodologies provide a clear precedent. For example, palladium catalysts are used in three-component reactions involving aldehydes and other reagents to create complex chiral molecules. elsevierpure.com

Furthermore, chiral ligands such as those derived from amino alcohols or azetidines can be used with various metal catalysts (e.g., Copper, Zinc) for the asymmetric addition of organometallic reagents to aldehydes or imines. nih.govresearchgate.net A new series of chiral cis-3-aminoazetidines have been prepared and tested as ligands in asymmetric reactions, showing moderate to good enantioselectivity. researchgate.net These catalytic approaches are highly attractive because only a small amount of the chiral material is needed to generate large quantities of the enantiopure product.

Enzymatic and Biocatalytic Routes for Related Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. nih.govtandfonline.com Enzymes operate under mild, aqueous conditions with high efficiency and stereoselectivity, offering a greener approach that often circumvents the need for harsh reagents or heavy metals. nih.govnih.gov Key enzyme classes utilized in chiral amine synthesis include transaminases, oxidases, amine dehydrogenases, and imine reductases. nih.govmdpi.com

Recent advances have focused on enhancing the capabilities of these biocatalysts through protein engineering techniques like directed evolution and computational redesign. nih.govtandfonline.com These strategies have successfully expanded the substrate scope and improved the catalytic performance of enzymes, making them suitable for industrial-scale manufacturing. nih.gov

A pertinent example is the synthesis of (R)-3-aminobutan-1-ol, a closely related precursor to the target molecule. A patented process describes the treatment of 4-hydroxybutan-2-one with an R-selective transaminase enzyme in the presence of an amino donor, such as isopropylamine, to produce enantiomerically pure (R)-3-aminobutan-1-ol. google.com This chemoenzymatic approach highlights the efficiency of biocatalysis in establishing the desired stereocenter. google.comvcu.edu

Table 1: Key Enzyme Classes in Chiral Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Key Features & Advantages | Reference |

|---|---|---|---|

| Transaminases (TAs) | Transfer of an amino group from a donor (e.g., isopropylamine) to a ketone substrate. | High stereoselectivity; widely used for producing (R)- and (S)-amines. Engineered variants show broad substrate scope. | nih.govgoogle.com |

| Monoamine Oxidases (MAOs) | Enantioselective oxidation of a racemic amine to an imine, which is then non-selectively reduced. | Used in deracemization processes to convert a racemic mixture into a single enantiomer. | mdpi.commanchester.ac.uk |

| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone or aldehyde using ammonia (B1221849) as the amino donor. | Engineered AmDHs have been developed for the synthesis of various chiral amines. | nih.gov |

| Imine Reductases (IREDs) | Asymmetric reduction of pre-formed imines or in situ-generated imines to chiral amines. | Offers a direct route to chiral secondary and tertiary amines with high selectivity. | mdpi.commanchester.ac.uk |

Systematic Development of Specific Synthetic Routes for this compound

Investigation of Key Transformation Reactions

The formation of the amide bond is a critical transformation in the synthesis of this compound. While the reaction of a carboxylic acid and an amine is fundamentally a condensation, it often requires high temperatures and results in a mixture of products. rsc.org Modern amidation methods utilize coupling agents or catalysts to proceed under mild conditions, which is crucial for preserving the stereochemical integrity of chiral substrates. acs.orgorganic-chemistry.org

For the coupling of an N-protected (R)-3-aminobutanoic acid with diethylamine (B46881), several effective reagents are available. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation, with reactions often proceeding with low levels of racemization for α-chiral acids. acs.orgorganic-chemistry.org Alternatively, a wide range of peptide coupling agents (e.g., HBTU, HATU, T3P) can be employed to activate the carboxylic acid in situ. rsc.org Another approach is the cobalt-catalyzed asymmetric reductive coupling of isocyanates with alkyl halides, which provides access to sterically demanding chiral amides. acs.org

Advanced functionalization of the amine itself, such as through dehydrogenation to transient imines followed by nucleophilic addition, represents another powerful strategy in complex amine synthesis. nih.govrsc.orgresearchgate.net

Table 3: Selected Modern Amidation Methods

| Method/Reagent | Description | Conditions | Reference |

|---|---|---|---|

| Borate Esters (e.g., B(OCH₂CF₃)₃) | Catalyzes direct amidation of carboxylic acids and amines. | Mild, often equimolar reagents, simple workup. Low racemization reported for N-protected amino acids. | acs.orgorganic-chemistry.org |

| Peptide Coupling Agents (e.g., HATU, HBTU) | Activates the carboxylic acid for nucleophilic attack by the amine. | Widely used, mild conditions, high yields. | rsc.org |

| Boronic Acid Catalysts | Catalyze amide bond formation, often under azeotropic conditions to remove water. | Non-polar solvents, elevated temperatures. | rsc.org |

| Copper-Catalyzed Oxidative Amidation | Couples aldehydes directly with amine hydrochlorides. | Ambient temperature, requires an oxidant. | rsc.org |

Instead of starting from a pre-existing chiral molecule, an alternative and more elegant strategy is to construct the chiral center during the synthesis using an asymmetric reaction. This approach establishes the crucial C-C bond and the stereocenter simultaneously.

The asymmetric Mannich reaction is a powerful tool for synthesizing β-amino acids and their derivatives. mdpi.com This reaction involves the addition of an enolate or enolate equivalent to an imine. By using a chiral catalyst, such as a squaramide cinchona alkaloid, the reaction can proceed with high enantioselectivity, favoring the formation of one enantiomer over the other. mdpi.com

Another prominent strategy involves the asymmetric 2-aza-Cope rearrangement, which can be catalyzed by chiral phosphoric acids. acs.orgacs.org This dynamic kinetic resolution process transforms racemic β-formyl amides into highly enantioenriched β-amino amides, concurrently forming new C-N and C-C bonds with excellent stereocontrol. acs.orgacs.org

Furthermore, advances in photoredox catalysis have opened new pathways for C-C bond formation to access chiral amines. researchgate.netuiowa.edu These methods often involve the generation of radical intermediates that can participate in stereoselective coupling reactions. The alkylation of pseudoephedrine-derived amides is another established method for setting quaternary stereocenters with high selectivity. organic-chemistry.org These cutting-edge methods offer direct access to complex chiral building blocks that are precursors to, or can be directly converted into, the target structure. wustl.edu

Strategic Implementation and Removal of Protective Groups (e.g., Boc protection)

In the multistep synthesis of complex molecules like this compound, the strategic use of protecting groups is essential. libretexts.org The primary amino group in the chiral backbone is nucleophilic and can interfere with subsequent reactions, such as those involving the amide functionality. Therefore, it must be "protected" temporarily to prevent unwanted side reactions. libretexts.org

The tert-butyloxycarbonyl (Boc) group is one of the most common and effective protecting groups for amines in non-peptide chemistry due to its stability under various conditions and the ease of its removal. jk-sci.comfishersci.co.uk It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it compatible with a wide range of synthetic transformations. total-synthesis.com This orthogonality allows for selective deprotection without affecting other sensitive parts of the molecule. total-synthesis.combiosynth.com

Implementation of Boc Protection:

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O). jk-sci.com The reaction involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride. total-synthesis.com This process is often carried out in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, although it can proceed without a base depending on the substrate. jk-sci.comtotal-synthesis.com The reaction is flexible and generally provides high yields under mild conditions, for instance, at room temperature in solvents like tetrahydrofuran (B95107) (THF), water, or acetonitrile. fishersci.co.uk A notable byproduct of the reaction is carbon dioxide gas, which provides a strong driving force for the reaction to proceed to completion. total-synthesis.com

Removal of Boc Protection (Deprotection):

The removal of the Boc group is typically accomplished under acidic conditions. nih.gov A common method involves the use of strong organic acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). jk-sci.com Concentrated hydrochloric acid (HCl) in solvents like ethyl acetate (B1210297) or water is also frequently used. fishersci.co.uk The deprotection mechanism is initiated by the protonation of the protected amine, which triggers the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine and carbon dioxide. jk-sci.com The selection of the deprotection reagent can be tailored to the sensitivity of the substrate molecule; for instance, aqueous phosphoric acid offers a milder, environmentally benign alternative for deprotecting tert-butyl carbamates. organic-chemistry.org

The table below summarizes typical conditions for the strategic application of Boc protecting groups.

| Process | Reagents | Typical Solvents | Key Considerations | References |

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA, NaOH, DMAP) | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Water | Reaction is generally fast and high-yielding at room temperature. The choice of base and solvent can be optimized for specific substrates. | jk-sci.comfishersci.co.uktotal-synthesis.com |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Phosphoric Acid | Dichloromethane (DCM), Ethyl Acetate, Toluene, Water, THF | Conditions are typically mild (room temperature). The choice of acid depends on the presence of other acid-labile functional groups in the molecule. | jk-sci.comfishersci.co.uknih.govorganic-chemistry.org |

Advanced Spectroscopic and Chromatographic Characterization in Research Settings

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's elemental composition. rsc.org Unlike standard mass spectrometry, HRMS instruments can measure m/z values to a very high degree of accuracy (typically to four or five decimal places).

For (R)-3-amino-N,N-diethylbutanamide, an HRMS analysis, often using a soft ionization technique like Electrospray Ionization (ESI), would be performed. The instrument would detect the protonated molecule, [M+H]⁺. By comparing the experimentally measured exact mass of this ion to the theoretically calculated mass for the proposed molecular formula, the elemental composition can be confirmed with high confidence, distinguishing it from other potential structures with the same nominal mass. This confirmation is a standard requirement for the publication of new chemical entities.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Reaction Monitoring and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for the real-time monitoring of chemical reactions and the comprehensive profiling of impurities. In the synthesis of this compound, LC-MS/MS plays a pivotal role in tracking the consumption of reactants and the formation of the desired product. This technique offers high sensitivity and selectivity, enabling the detection of trace-level impurities that may affect the final product's quality and safety. chimia.chthermofisher.com

The coupling of liquid chromatography with tandem mass spectrometry (MS/MS) allows for the separation of the target compound from its impurities, followed by their structural elucidation based on their mass-to-charge ratio (m/z) and fragmentation patterns. enovatia.com This is particularly useful for identifying process-related impurities, such as unreacted starting materials, byproducts from side reactions, and degradation products. The data generated from LC-MS/MS analysis provides valuable insights into the reaction mechanism and helps in optimizing reaction conditions to maximize yield and purity. lcms.cz

A typical LC-MS/MS workflow for the impurity profiling of this compound would involve:

Development of a suitable LC method to achieve chromatographic separation of the main compound and potential impurities.

Analysis of the sample using a mass spectrometer to obtain the mass spectra of the eluted peaks.

Fragmentation of the ions of interest in the collision cell of the mass spectrometer to generate MS/MS spectra.

Interpretation of the MS/MS spectra to identify the chemical structures of the impurities. lcms.cz

Table 1: Illustrative LC-MS/MS Data for Impurity Profiling of this compound

| Retention Time (min) | Detected m/z | Proposed Identity | Fragmentation Ions (m/z) |

| 5.2 | 159.15 | This compound | 116.1, 88.1, 72.1 |

| 4.5 | 145.13 | Unreacted (R)-3-aminobutanoic acid | 102.1, 84.1, 58.1 |

| 6.8 | 173.17 | Over-alkylated byproduct | 130.1, 102.1, 72.1 |

| 7.5 | 315.30 | Dimeric impurity | 158.2, 116.1, 88.1 |

This table is for illustrative purposes and the data is hypothetical.

Advanced Chromatographic Method Development

The development of advanced chromatographic methods is essential for the comprehensive analysis of this compound, addressing aspects from enantiomeric purity to the presence of volatile byproducts.

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, determining the enantiomeric excess (e.e.) of this compound is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. polyu.edu.hk This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com

The development of a chiral HPLC method involves the selection of an appropriate CSP and mobile phase to achieve baseline separation of the (R)- and (S)-enantiomers. Polysaccharide-based CSPs are commonly used for the separation of chiral amines and amides. researchgate.netresearchgate.net The detection is typically performed using a UV detector, and the enantiomeric excess is calculated from the peak areas of the two enantiomers.

Table 2: Example of a Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (B46881) (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

This table presents a hypothetical set of conditions.

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile organic compounds. In the synthesis of this compound, GC can be employed to monitor the reaction for completion by analyzing the disappearance of volatile starting materials. It is also highly effective in identifying and quantifying volatile byproducts that may be present in the reaction mixture. These byproducts could include residual solvents or low molecular weight compounds formed through side reactions. The use of a flame ionization detector (FID) or a mass spectrometer (GC-MS) provides high sensitivity and allows for the identification of the volatile components.

For small-scale purification in a research setting, preparative Thin-Layer Chromatography (TLC) offers a convenient and cost-effective method. chemrxiv.orgrochester.edu This technique allows for the separation of the desired compound from impurities on a larger scale than analytical TLC. The crude sample is applied as a band onto a thick-layer TLC plate, which is then developed in a suitable solvent system. After development, the separated bands are visualized (e.g., under UV light), and the band corresponding to the pure this compound is scraped from the plate. The compound is then extracted from the silica (B1680970) gel with an appropriate solvent.

While chiral HPLC can determine the enantiomeric excess, it does not inherently reveal the absolute configuration of the enantiomers. To unequivocally determine that the synthesized compound is indeed the (R)-enantiomer, a combination of chiral derivatization and chromatographic analysis, such as LC-MS, can be utilized. nih.gov

In this approach, the amino group of this compound is reacted with a chiral derivatizing agent of known absolute configuration to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated by standard achiral chromatography (e.g., reversed-phase HPLC). By comparing the retention time of the derivatized product with that of a standard prepared from a known enantiomer, the absolute configuration of the synthesized compound can be confirmed. nih.gov The use of LC-MS for this analysis provides additional structural information from the mass spectra of the diastereomeric derivatives. nih.gov

Reactivity and Mechanistic Investigations of R 3 Amino N,n Diethylbutanamide

Detailed Exploration of Amine and Amide Group Reactivity

The reactivity of (R)-3-amino-N,N-diethylbutanamide is a tale of two functionalities. The primary amine is a potent nucleophile, readily engaging in reactions with a wide array of electrophiles. libretexts.org In stark contrast, the tertiary amide is significantly less reactive due to resonance effects, requiring more forceful conditions to participate in chemical transformations. youtube.com

The primary amine group in this compound is characterized by the lone pair of electrons on the nitrogen atom, making it a strong nucleophile. libretexts.org This inherent nucleophilicity allows it to readily attack electron-deficient centers. The reactivity of amines generally correlates with their basicity, though steric factors can also play a significant role. masterorganicchemistry.com As a primary amine, it is typically more nucleophilic than ammonia (B1221849) but can be less reactive than secondary amines depending on the specific electrophile and reaction conditions. acs.org

Common reactions involving the amine's nucleophilic character include:

Alkylation: Reaction with haloalkanes to form secondary and tertiary amines. libretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides to produce amides. libretexts.org

Addition to Carbonyls: Reaction with aldehydes and ketones to form imines. youtube.com

Epoxide Opening: Attack on the less substituted carbon of an epoxide ring, leading to the formation of an amino alcohol. youtube.com

Table 1: Comparative Nucleophilicity of Amines

| Amine Type | General Reactivity Trend | Example Reaction |

| Primary (1°) | Strong Nucleophile | R-NH₂ + R'-X → R-NH-R' |

| Secondary (2°) | Generally More Nucleophilic than 1° | R₂NH + R'-X → R₂N-R' |

| Tertiary (3°) | Less Nucleophilic (Steric Hindrance) | R₃N + R'-X → R₃N⁺-R' X⁻ |

This table presents a generalized trend. Specific reaction rates can be influenced by steric and electronic factors. masterorganicchemistry.comacs.org

The carbonyl carbon of the N,N-diethylbutanamide group is an electrophilic site. However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. youtube.com This reduced reactivity is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which reduces the partial positive charge on the carbonyl carbon and gives the C-N bond partial double-bond character. masterorganicchemistry.com

Consequently, reactions at the amide carbonyl typically require harsh conditions or activation:

Hydrolysis: Cleavage of the amide bond to form a carboxylic acid and diethylamine (B46881) can be achieved by heating in strong aqueous acid or base. solubilityofthings.comlibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. libretexts.org

Reduction: The amide can be reduced to an amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction effectively removes the carbonyl oxygen. nih.gov

Table 2: Common Reactions at the Tertiary Amide Carbonyl

| Reaction | Reagents | Product Type | General Conditions |

| Acidic Hydrolysis | H₃O⁺, H₂O | Carboxylic Acid + Ammonium Salt | Heat |

| Basic Hydrolysis | OH⁻, H₂O | Carboxylate Salt + Amine | Heat |

| Reduction | 1. LiAlH₄, 2. H₂O | Amine | Anhydrous solvent |

These reactions highlight the general stability of the amide group, which requires potent reagents for transformation. libretexts.orgnih.gov

Studies on similar amino-amide structures have shown that intramolecular hydrogen bonds can lock the molecular conformation, bringing certain groups into proximity while shielding others. pnas.org For this compound, a hydrogen bond between the amine's proton and the amide's carbonyl oxygen would create a more rigid structure. This conformational rigidity can enhance the stereochemical influence of the chiral center on incoming reagents and may alter the relative reactivity of the amine and amide groups by affecting their steric environment. pnas.orgrsc.org

Stereoselective Reaction Pathways

The chiral center at the C3 position, which bears the amino group, is a critical feature of this compound. This stereocenter dictates the stereochemical outcome of reactions that introduce new chiral centers, a process known as diastereoselective control.

When a reaction creates a new stereocenter in a molecule that already contains one, the two possible products are diastereomers. In many cases, one diastereomer is formed in preference to the other due to the influence of the existing chiral center. In the case of this compound, the chiral center at C3 will direct the approach of reagents.

For example, in an alkylation or acylation reaction at the amine, the existing stereocenter can influence the conformation of the transition state, favoring attack from the less sterically hindered face. This principle is fundamental in asymmetric synthesis, where a pre-existing chiral element is used to control the stereochemistry of a newly formed chiral center. nih.gov The degree of diastereoselectivity will depend on the nature of the reactants, the solvent, and the reaction temperature.

Given the two distinct functional groups, reactions of this compound are often governed by selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. slideshare.net In this molecule, there is a high degree of innate chemoselectivity. The primary amine is a much more potent nucleophile than the amide carbonyl is an electrophile. youtube.commasterorganicchemistry.com Therefore, when reacting with an electrophile (e.g., an alkyl halide or acyl chloride), the reaction will occur almost exclusively at the amine. Conversely, to target the amide carbonyl, a strong nucleophile and forcing conditions would be required, under which the amine group would also likely react (e.g., as a base).

Regioselectivity concerns where on a functional group a reaction occurs. slideshare.net In the context of this molecule, the discussion primarily revolves around chemoselectivity between the two sites. A reagent can be chosen to selectively target the amine nitrogen (a nucleophilic reaction) or the amide carbonyl carbon (a nucleophilic acyl substitution). Theoretical studies on similar systems show that the reaction pathway, such as the nucleophilic attack of an amine, is a low-energy process. researchgate.net This high reactivity difference forms the basis for predictable, selective transformations. acs.org

Table 3: Predicted Chemoselective Reactions

| Reagent Class | Target Site | Expected Product Type | Rationale |

| Electrophile (e.g., CH₃I) | Primary Amine | Secondary Amine | High nucleophilicity of the amine. libretexts.org |

| Strong Reducing Agent (e.g., LiAlH₄) | Amide Carbonyl | Amine | Amide is reducible, amine is not. nih.gov |

| Acylating Agent (e.g., Acetyl Chloride) | Primary Amine | N-acylated Amide | High nucleophilicity of the amine. libretexts.org |

| Strong Acid/Heat | Amide Carbonyl | Carboxylic Acid | Amide hydrolysis under forcing conditions. libretexts.org |

Intramolecular Rearrangements and Cyclization Mechanisms

The principal intramolecular reaction anticipated for this compound is cyclization to form a five-membered γ-lactam, specifically (R)-1,1-diethyl-4-methylpyrrolidin-2-one. This transformation, known as lactamization, is a key reaction of amino amides.

The mechanism of this cyclization typically proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of the amide. The efficiency and pathway of this reaction are influenced by several factors, including catalysis, temperature, and the nature of the substituents on the nitrogen atom and the carbon backbone.

Uncatalyzed Cyclization: Direct thermal cyclization is possible but often necessitates high temperatures to overcome the activation energy of the intramolecular nucleopilic attack. The reaction would proceed through a tetrahedral intermediate, with the subsequent elimination of diethylamine. As diethylamine is a relatively poor leaving group, this uncatalyzed pathway is expected to be slow.

Acid-Catalyzed Cyclization: The presence of an acid catalyst can significantly accelerate the reaction. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amino group. The reaction would then proceed via a protonated tetrahedral intermediate, followed by the departure of protonated diethylamine, which is a more favorable leaving group.

Base-Catalyzed/Promoted Cyclization: While more common for the aminolysis of esters, strong bases are generally not used to promote the cyclization of tertiary amino amides as there is no proton to be removed from the amino group to enhance its nucleophilicity.

Investigations into related compounds, such as derivatives of 3-amino-2,4-dihydroxybutanoic acid, have demonstrated the crucial role of the amino group in directing regioselective cyclizations, which can lead to a variety of heterocyclic products like γ-lactones and oxazolidinones, depending on the specific reaction conditions and protecting groups used. rsc.org Furthermore, studies on the synthesis of 4-methyl-2-pyrrolidones from methyl-4-alkylamino-3-methyl-butyrates have shown that the formation of the corresponding lactam can be achieved through heating. unl.edu

Other intramolecular rearrangements are considered less probable for this compound under standard conditions due to its saturated carbon framework and the absence of other reactive functional groups.

Kinetic and Thermodynamic Studies of Relevant Reactions

A comprehensive review of the scientific literature did not reveal any specific kinetic or thermodynamic data for the intramolecular reactions of this compound. Therefore, this section will discuss general findings from studies on analogous systems to provide a relevant context.

The formation of lactams from amino acids is a cyclization reaction where the efficiency is largely dependent on the size of the ring being formed. The formation of five-membered (γ-lactams) and six-membered (δ-lactams) rings is generally favored from both a kinetic and thermodynamic standpoint. rsc.org

Kinetic Considerations:

The rate of intramolecular cyclization is governed by several factors:

Ring Size: The formation of five- and six-membered rings is kinetically preferred due to favorable transition state geometries that minimize ring strain and a higher probability of the reacting functional groups coming into proximity.

Substituents: The methyl group at the 3-position of this compound may influence the molecule's preferred conformation, which in turn could affect the rate of cyclization. The Thorpe-Ingold effect suggests that substitution on the carbon chain can accelerate intramolecular reactions.

N-Substitution: The N,N-diethyl groups are sterically demanding, which could potentially hinder the approach of the amino group to the carbonyl carbon, thereby slowing the rate of cyclization compared to less substituted amino amides.

Thermodynamic Considerations:

The equilibrium position of the cyclization reaction is determined by the relative thermodynamic stability of the cyclic product and the open-chain reactant. The formation of a five-membered pyrrolidinone ring from this compound is generally expected to be thermodynamically favorable due to the low ring strain associated with cyclopentane (B165970) systems.

Data from Analogous Systems:

In the absence of specific experimental data for this compound, the following table presents illustrative, hypothetical data based on general principles of organic chemistry. It is important to emphasize that these values are not actual experimental data for the specified compound.

| Reaction Parameter | Hypothetical Value | General Principle Illustrated |

| Rate Constant (k) for Cyclization | ||

| at 25°C (uncatalyzed) | Low | Intramolecular aminolysis of unactivated amides is typically a slow process. |

| at 100°C (uncatalyzed) | Moderate | Reaction rates generally increase with temperature. |

| at 25°C (acid-catalyzed) | Moderate to High | Acid catalysis enhances the electrophilicity of the carbonyl group, accelerating the reaction. |

| Activation Energy (Ea) | ||

| Uncatalyzed Cyclization | High | Reflects the substantial energy barrier for the intramolecular nucleophilic attack on a relatively unreactive amide. |

| Acid-Catalyzed Cyclization | Lower | The catalyst provides an alternative reaction pathway with a reduced activation barrier. |

| Gibbs Free Energy of Reaction (ΔG°) | ||

| Cyclization to γ-lactam | Negative | The formation of a five-membered ring is generally a thermodynamically downhill process. |

| Equilibrium Constant (Keq) | ||

| Cyclization to γ-lactam | > 1 | The equilibrium lies in favor of the more stable cyclic product. |

Table 1: Illustrative (Hypothetical) Kinetic and Thermodynamic Parameters for the Cyclization of a β-Amino Amide.

Definitive kinetic and thermodynamic parameters for the reactions of this compound await further dedicated experimental and computational investigation.

Strategic Application of R 3 Amino N,n Diethylbutanamide As a Chiral Building Block

Precursor in the Asymmetric Synthesis of Complex Chiral Molecules

The enantiomerically pure nature of (R)-3-amino-N,N-diethylbutanamide makes it an ideal starting material for synthesizing complex molecules where specific stereochemistry is crucial for their function.

Construction of Enantiopure β-Amino Acid Derivatives

Integration into Advanced Pharmaceutical and Agrochemical Intermediates

Chiral amines and their derivatives are fundamental components in many pharmaceutical and agrochemical compounds. researchgate.net Although specific examples of drugs or pesticides derived directly from this compound are not documented in publicly accessible literature, its structural motifs are present in various bioactive molecules. Chiral building blocks are crucial in drug discovery and development to ensure the desired therapeutic effect and minimize off-target effects. The development of novel synthetic methods for creating such intermediates is an active area of research. researchgate.net

Formation of Diverse Chiral Amine-Containing Scaffolds

The amine functionality of this compound serves as a key handle for the construction of a variety of chiral scaffolds. Through reactions such as N-alkylation, N-acylation, and reductive amination, the core structure can be elaborated into more complex molecular architectures. These scaffolds can then be used to build libraries of compounds for screening in drug discovery and materials science. The development of new catalytic methods for enantioselective C-H amination is expanding the toolbox for creating such chiral amine-containing structures.

Design and Synthesis of Peptidomimetic and Bioisosteric Architectures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as increased stability and oral bioavailability. nih.gov β-amino acids are key components in the design of peptidomimetics because they can induce stable secondary structures like helices and turns. ethz.ch While there is no specific literature on the use of this compound in this context, its β-amino amide structure makes it a conceptually suitable candidate for incorporation into peptidomimetic backbones. The diethylamide group could act as a bioisosteric replacement for a peptide bond, potentially influencing the conformational properties and biological activity of the resulting molecule.

Computational and Theoretical Chemistry Studies of R 3 Amino N,n Diethylbutanamide

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties of (R)-3-amino-N,N-diethylbutanamide at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations can predict a variety of ground-state properties. For instance, a typical DFT study using the B3LYP functional and a 6-31G(d,p) basis set would yield optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Illustrative DFT-calculated ground state properties for a molecule similar in structure to this compound are presented in the table below.

| Property | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -550 Ha |

This table presents illustrative data based on typical DFT calculations for similar chiral amines and amides and does not represent experimentally verified values for this compound.

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding, these methods provide benchmark data for electronic energies and structures. conicet.gov.ar Ab initio calculations are particularly valuable for refining the understanding of subtle electronic effects and for validating the results obtained from less computationally intensive methods like DFT. A comprehensive ab initio study would involve geometry optimization followed by single-point energy calculations at a high level of theory with a large basis set to obtain a precise value for the molecule's energy. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The flexibility of the butyl chain and the diethylamino group in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and map their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The collection of all conformers and their corresponding energies forms the potential energy surface (PES). The results of such an analysis reveal the most likely shapes the molecule will adopt in different environments. mdpi.com

A representative energy landscape for a chiral β-amino amide would show several low-energy conformers, with the global minimum representing the most stable structure. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-N) |

| 1 (Global Minimum) | 0.00 | -60° |

| 2 | 0.75 | 180° |

| 3 | 1.20 | 60° |

This table contains illustrative data for a hypothetical conformational analysis of this compound, highlighting the expected energetic differences between stable conformers.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Dynamics

Molecular dynamics simulations provide a means to study the time-dependent behavior of this compound, including its interactions with solvent molecules. researchgate.net In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory that reveals how the molecule moves and interacts with its surroundings. researchgate.net For a molecule like this compound, MD simulations in a solvent such as water can elucidate the nature of hydrogen bonding between the amine and amide groups and the surrounding water molecules. researchgate.net These simulations can also provide insights into the dynamics of conformational changes. researchgate.net

Key parameters that can be extracted from MD simulations include radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the number of hydrogen bonds over time.

| Interaction | Peak of first solvation shell (Å) |

| N-H --- O (water) | 1.8 |

| C=O --- H (water) | 2.0 |

This table presents illustrative data from a hypothetical MD simulation of this compound in water, showing typical distances for hydrogen bonds.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For example, the formation of the amide bond can be studied to understand the reaction pathway and identify the transition state. nih.govdur.ac.uk DFT calculations can be used to locate the transition state structure and calculate the activation energy of the reaction. acs.org This information is crucial for understanding the reaction kinetics and for designing more efficient synthetic routes. rsc.org The reaction force analysis, derived from the potential energy surface, can further break down the activation energy into contributions from structural and electronic rearrangements. researchgate.net

Prediction and Interpretation of Chiroptical Properties

Chiroptical spectroscopy, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), provides experimental probes of the three-dimensional structure of chiral molecules. The prediction of these spectra through computational methods is a powerful approach for determining the absolute configuration of a molecule. Time-dependent DFT (TD-DFT) is commonly used to calculate ECD spectra. arxiv.org By comparing the computationally predicted ECD spectrum for the (R)-enantiomer with the experimentally measured spectrum, the absolute configuration can be confidently assigned. acs.orgnih.gov

The predicted ECD spectrum is generated by calculating the rotational strengths of electronic transitions and broadening them with a Gaussian or Lorentzian function. nih.gov A good match between the signs and relative intensities of the calculated and experimental Cotton effects provides strong evidence for the assigned absolute configuration.

| Calculated Wavelength (nm) | Calculated Rotatory Strength (10⁻⁴⁰ cgs) |

| 210 | +15.2 |

| 245 | -8.5 |

This table shows illustrative data from a hypothetical TD-DFT calculation for this compound, which could be used to interpret an experimental ECD spectrum.

Q & A

Basic: What are the optimal synthetic routes for (R)-3-amino-N,N-diethylbutanamide, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, including amidation and stereoselective reduction. Key steps may require:

- Temperature control (e.g., maintaining 0–5°C during exothermic reactions to prevent side products) .

- Catalyst selection (e.g., chiral catalysts for enantiomeric purity) .

- pH adjustment (e.g., buffered conditions to stabilize intermediates) .

Post-synthesis purification via column chromatography or recrystallization is critical. Analytical validation using HPLC (≥99% purity) and NMR (structural confirmation) ensures quality .

Advanced: How does the stereochemistry of this compound influence its interaction with biological targets?

Methodological Answer:

The (R)-enantiomer’s activity can be studied using:

- Chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate enantiomers .

- Molecular docking simulations to predict binding affinities to targets like enzymes or receptors .

- In vitro assays comparing (R)- and (S)-forms in dose-response studies (e.g., IC₅₀ measurements).

For example, related amides show stereospecific binding to bacterial folate synthesis enzymes, suggesting similar mechanisms for this compound .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments and confirms stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and resolves enantiomeric mixtures .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- Polarimetry : Measures optical rotation to confirm enantiomeric excess .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from:

- Experimental variables (e.g., cell line specificity, solvent effects).

- Purity discrepancies (e.g., trace impurities in synthesis).

Strategies : - Standardized protocols : Use validated cell lines (e.g., HEK293 for neuroprotection studies) .

- Meta-analysis : Aggregate data across studies to identify trends (e.g., antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria) .

- Dose-response reevaluation : Test conflicting concentrations in parallel assays .

Basic: How to design experiments assessing the neuroprotective potential of this compound?

Methodological Answer:

- In vitro models : Use primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂). Measure viability via MTT assay .

- In vivo models : Administer the compound in rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s). Track biomarkers like GFAP (astrocyte activation) or BDNF (neurotrophic activity) .

- Mechanistic studies : Evaluate inhibition of pro-apoptotic proteins (e.g., Bax/Bcl-2 ratio via Western blot) .

Advanced: What are the challenges in elucidating the metabolic pathways of this compound?

Methodological Answer:

Key challenges include:

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatic microsomes .

- Isotopic labeling : Synthesize ¹⁴C-labeled compound to trace metabolic fate in vivo .

- Enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Data interpretation requires cross-referencing with databases like PubChem or KEGG for pathway mapping .

Basic: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- QSAR modeling : Predicts logP, solubility, and bioavailability using software like Schrödinger or MOE .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular dynamics simulations : Models membrane permeability (e.g., blood-brain barrier penetration) .

Advanced: How can researchers optimize the pharmacokinetic profile of this compound?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .

- Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles for targeted delivery .

- Pharmacokinetic modeling : Fit plasma concentration-time data to non-compartmental models to estimate t₁/₂ and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.